4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes a butyl group, a methylamino group, and an ethyl group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexadiene derivative with butyl and methylamino groups under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[Butyl(methyl)amino]-5-methylcyclohexa-3,5-diene-1,2-dione: Similar structure but with a methyl group instead of an ethyl group.
4-[Butyl(methyl)amino]-5-propylcyclohexa-3,5-diene-1,2-dione: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the ethyl group plays a crucial role in the desired chemical or biological activity.
Properties
CAS No. |
549548-11-0 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H19NO2/c1-4-6-7-14(3)11-9-13(16)12(15)8-10(11)5-2/h8-9H,4-7H2,1-3H3 |
InChI Key |
CTBUAGNHIGZEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC(=O)C(=O)C=C1CC |
Origin of Product |
United States |
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